4-(3-Chlorophenyl)piperidin-4-ol
Overview
Description
4-(3-Chlorophenyl)piperidin-4-ol is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol It is a member of the piperidine family and is characterized by the presence of a chlorophenyl group attached to the piperidine ring
Mechanism of Action
Target of Action
The primary target of 4-(3-Chlorophenyl)piperidin-4-ol is the CCR5 receptor . The CCR5 receptor, a member of the seven transmembrane G-protein coupled receptor family, has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound acts as a CCR5 antagonist . It binds to the CCR5 receptor and prevents its activation, thereby inhibiting the entry of HIV-1 . Most CCR5 antagonists, including this compound, contain one basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
The compound’s antagonistic action on the CCR5 receptor affects the HIV-1 entry pathway . By blocking the CCR5 receptor, it prevents the entry of HIV-1 into the host cells, thereby inhibiting the progression of the infection .
Pharmacokinetics
The compound’slipophilicity is a key factor influencing its pharmacokinetics . Most CCR5 antagonists, including this compound, contain two or more lipophilic groups, which may enhance their bioavailability .
Result of Action
The result of the compound’s action is the inhibition of HIV-1 entry into host cells . This can slow down the progression of the infection and potentially improve the clinical outcomes for individuals with HIV-1 .
Action Environment
Environmental factors that could influence the action of this compound include its storage conditions . The compound should be stored in a well-ventilated place, with the container kept tightly closed . It should also be stored away from light . These conditions can help maintain the compound’s stability and efficacy .
Biochemical Analysis
Biochemical Properties
4-(3-Chlorophenyl)piperidin-4-ol plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes and proteins. One notable interaction is with the chemokine receptor CCR5, a G-protein coupled receptor that is essential for the entry of HIV-1 into host cells . The compound acts as a CCR5 antagonist, inhibiting the receptor’s function and thereby preventing HIV-1 infection. This interaction is facilitated by the presence of a basic nitrogen atom in the piperidin-4-ol core, which forms a strong salt-bridge interaction with the receptor .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In immune cells, particularly T-cells and macrophages, the compound inhibits the CCR5 receptor, thereby blocking HIV-1 entry and subsequent infection . This inhibition affects cell signaling pathways associated with viral entry and replication. Additionally, the compound may influence gene expression related to immune response and viral defense mechanisms.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding interactions with the CCR5 receptor. The compound’s basic nitrogen atom forms a salt-bridge with the receptor, anchoring it in place and preventing the receptor from interacting with HIV-1 . This inhibition of CCR5 function disrupts the viral entry process, thereby reducing the likelihood of infection. Furthermore, the compound may also inhibit other enzymes or proteins involved in viral replication and immune response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term efficacy. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term effects on cellular function include sustained inhibition of CCR5 and reduced viral replication, although the extent of these effects may diminish over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CCR5 without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to liver and kidney function. Threshold effects have been noted, where a minimum effective dose is required to achieve significant inhibition of CCR5 and viral replication.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its interaction with the CCR5 receptor. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . This metabolism may affect the compound’s efficacy and duration of action, as well as its potential interactions with other drugs.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific tissues, such as the liver and immune cells . The compound’s distribution is critical for its efficacy, as it must reach target cells to exert its inhibitory effects on CCR5.
Subcellular Localization
The subcellular localization of this compound is primarily within the plasma membrane, where it interacts with the CCR5 receptor . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to the membrane. The compound’s activity and function are closely tied to its presence in the membrane, as this is where it can effectively inhibit CCR5 and prevent HIV-1 entry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)piperidin-4-ol typically involves the reaction of 3-chlorobenzaldehyde with piperidine in the presence of a reducing agent. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent, which facilitates the reduction of the intermediate imine to the desired piperidin-4-ol . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding piperidine derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(3-chlorophenyl)piperidin-4-one.
Reduction: Formation of 4-(3-chlorophenyl)piperidine.
Substitution: Formation of various substituted piperidin-4-ol derivatives.
Scientific Research Applications
4-(3-Chlorophenyl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in proteomics research.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)piperidin-4-ol: A closely related compound with a similar structure but different substitution pattern on the phenyl ring.
4-(4-Chlorophenyl)-4-hydroxypiperidine: Another similar compound used as a fluorescent sigma receptor probe.
Uniqueness
4-(3-Chlorophenyl)piperidin-4-ol is unique due to its specific substitution pattern, which may confer distinct biochemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-(3-chlorophenyl)piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-10-3-1-2-9(8-10)11(14)4-6-13-7-5-11/h1-3,8,13-14H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJGUVHLVCOIFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC(=CC=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434163 | |
Record name | 4-(3-chlorophenyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70558-16-6 | |
Record name | 4-(3-chlorophenyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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